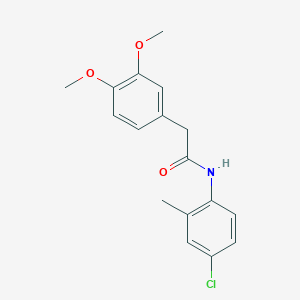![molecular formula C11H10N4O5 B5763261 methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate](/img/structure/B5763261.png)
methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate, also known as MNBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNBA is a member of the triazole family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways within cells. The compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has also been found to inhibit the activation of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial and anti-cancer activity, the compound has been shown to have antioxidant properties. methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has also been found to reduce inflammation in various animal models, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This makes it a safer option for researchers working with cell cultures and animal models. However, methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate's low solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
将来の方向性
There are several areas of future research that could be explored with methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate. One potential direction is the development of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the investigation of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate's potential as a neuroprotective agent, as recent studies have suggested that the compound may have beneficial effects on the nervous system. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate and to optimize its synthesis method for increased yield and purity.
合成法
The synthesis of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate involves the reaction of 4-hydroxybenzoic acid with 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a suitable reagent such as thionyl chloride. The resulting product is then treated with methanol to obtain the final compound, methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate. This synthesis method has been optimized by various researchers to improve the yield and purity of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate.
科学的研究の応用
Methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This inhibition is believed to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer research, methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has also been studied for its potential use in the treatment of bacterial and fungal infections. The compound has been found to have antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans.
特性
IUPAC Name |
methyl 4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5/c1-14-11(12-10(13-14)15(17)18)20-8-5-3-7(4-6-8)9(16)19-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEABZNIAACHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)
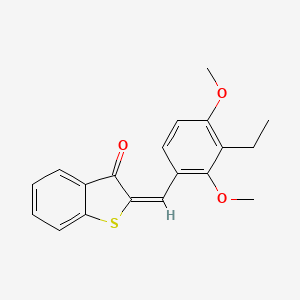
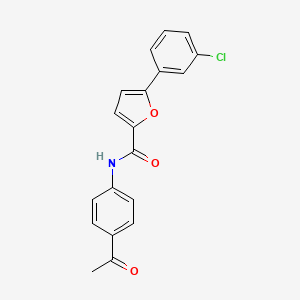
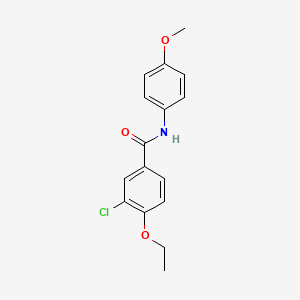
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)
![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)

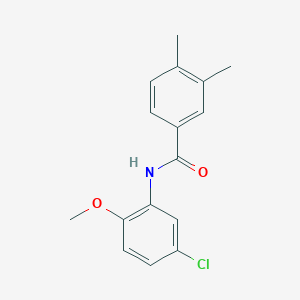
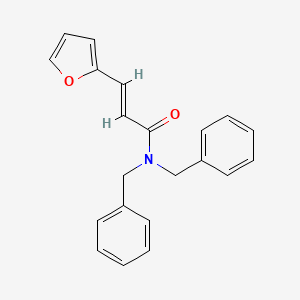

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)
![2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)
